molecular formula C8H6F3NO3 B13432634 3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene

3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene

Cat. No.: B13432634
M. Wt: 221.13 g/mol
InChI Key: JWYNAYLULRMHAE-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 g/mol . This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and difluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both the fluoro and difluoroethoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

2-(2,2-difluoroethoxy)-1-fluoro-3-nitrobenzene

InChI

InChI=1S/C8H6F3NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2

InChI Key

JWYNAYLULRMHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)F)[N+](=O)[O-]

Origin of Product

United States

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